molecular formula C13H21Cl2N3O B1435044 N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride CAS No. 2108997-87-9

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

Cat. No.: B1435044
CAS No.: 2108997-87-9
M. Wt: 306.23 g/mol
InChI Key: QKFYZAPYKZULNA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is a chemical compound with the molecular formula C13H21Cl2N3O It is a derivative of nicotinamide, featuring a piperidine ring substituted at the 4-position and a dimethylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

    Nicotinamide: A precursor to N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride, with similar structural features but lacking the piperidine ring and dimethylamino group.

    Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share the piperidine ring structure and may exhibit similar chemical reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nicotinamide core with a piperidine ring and dimethylamino group makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFYZAPYKZULNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 2
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N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 3
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 5
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 6
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

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